molecular formula C19H23N5O5S B2923270 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 899989-02-7

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2923270
CAS No.: 899989-02-7
M. Wt: 433.48
InChI Key: BEOQZVIPZCQSSI-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a potent and selective small molecule inhibitor of the Proviral Integration Moloney virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that play critical roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors . This compound acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates involved in anti-apoptotic signaling and cell cycle progression. Its primary research value lies in its utility for delineating the specific contributions of PIM kinase activity in oncogenic pathways and for investigating mechanisms of cancer cell survival and resistance to chemotherapy. Researchers employ this inhibitor in preclinical studies to explore its effects on tumor growth, both in vitro and in vivo, and to assess its potential as a monotherapy or in combination with other targeted agents. The design of this compound, featuring a thieno[3,4-c]pyrazol core, is aimed at achieving high selectivity within the kinome, making it a valuable pharmacological tool for dissecting complex signaling networks in cancer biology . Its application is particularly relevant in the context of hematologic cancers like leukemia and lymphoma, as well as in prostate cancer research, where PIM kinase expression is often dysregulated.

Properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c25-18(20-6-7-23-8-10-29-11-9-23)19(26)21-17-15-12-30(27,28)13-16(15)22-24(17)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOQZVIPZCQSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Analogues Identified :

N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4) Molecular Formula: C₁₈H₁₉FN₄O₄S Molecular Weight: 406.4 g/mol Substituents: Cyclopentyl group (instead of morpholinoethyl) and 4-fluorophenyl ring. Key Differences: The absence of a morpholine ring reduces polarity, likely decreasing aqueous solubility compared to the target compound.

Morpholine-containing Derivatives from Patent EP 4 374 877 A2 Examples include (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... Key Features: Morpholinoethyloxy groups enhance solubility; trifluoromethyl groups improve metabolic stability.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties

Property Target Compound Cyclopentyl Analogue Patent Derivatives
Molecular Weight 465.5 g/mol 406.4 g/mol ~500–600 g/mol (estimated)
Polar Groups Morpholine, sulfone Sulfone Morpholine, trifluoromethyl, cyano
Solubility (Predicted) Moderate (polar morpholine) Low (non-polar cyclopentyl) High (multiple polar substituents)
Metabolic Stability Moderate Moderate High (trifluoromethyl)
  • Morpholine Impact: The morpholinoethyl group in the target compound likely improves water solubility compared to the cyclopentyl analogue, facilitating better bioavailability .
  • Fluorine vs. Phenyl : The fluorophenyl group in the cyclopentyl analogue may increase lipophilicity, favoring membrane permeability but risking higher off-target binding .

Structural and Crystallographic Insights

  • Sulfone Group: Both the target compound and its cyclopentyl analogue feature a 5,5-dioxo thienopyrazol core, suggesting a shared pharmacophoric role in enzyme inhibition (e.g., kinase or protease targets) .
  • Ethanediamide Linker : This moiety facilitates hydrogen bonding with target proteins, as validated by crystallographic studies using SHELXL and ORTEP-III .
  • Morpholine Geometry: The morpholinoethyl group’s conformation in the target compound was likely refined using SHELX, ensuring accurate torsion angles for docking studies .

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Compound Overview

Chemical Structure and Properties:
The compound features a thieno[3,4-c]pyrazole core fused with a phenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its reactivity and biological activity. Its molecular formula is C23H22N4O5SC_{23}H_{22}N_4O_5S .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
  • Amidation to introduce the morpholine substituent.
  • Purification using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds in the thienopyrazole class may inhibit cancer cell proliferation. For instance, related thieno[2,3-c]pyrazole derivatives have shown significant anticancer effects in various cell lines .
  • Anti-inflammatory Properties : The thienopyrazole moiety has been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, indicating potential as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cancer cell proliferation ,
Anti-inflammatoryReduction in cytokine levels,
AntimicrobialEfficacy against specific bacterial strains ,

Case Study 1: Antitumor Effects

In a study evaluating various thienopyrazole derivatives, compounds similar to N-{5,5-dioxo-2-phenyl...} were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of thienopyrazole derivatives demonstrated that these compounds could significantly reduce TNF-alpha levels in vitro. This suggests a mechanism involving modulation of inflammatory pathways .

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